

Technical Guide: Biological Activity & Therapeutic Potential of Nitrated Quinolinols

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Compound of Interest

Compound Name: *6-Bromo-7-methoxy-3-nitroquinolin-4-ol*

Cat. No.: *B12827889*

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Executive Summary

The nitrated quinolinol scaffold—specifically represented by 8-hydroxy-5-nitroquinoline (Nitroxoline)—has evolved from a traditional urinary tract antiseptic into a pleiotropic pharmacophore with high-value applications in oncology and neuroprotection. Unlike the parent 8-hydroxyquinoline, the introduction of a nitro group at the C5 position significantly alters the electronic landscape of the molecule, enhancing its acidity (pKa modulation), metal-chelating stability, and specific protein-ligand interactions.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated experimental protocols for evaluating this class of compounds. It is designed for researchers aiming to repurpose this scaffold for Cathepsin B inhibition, biofilm eradication, or neuro-restoration.

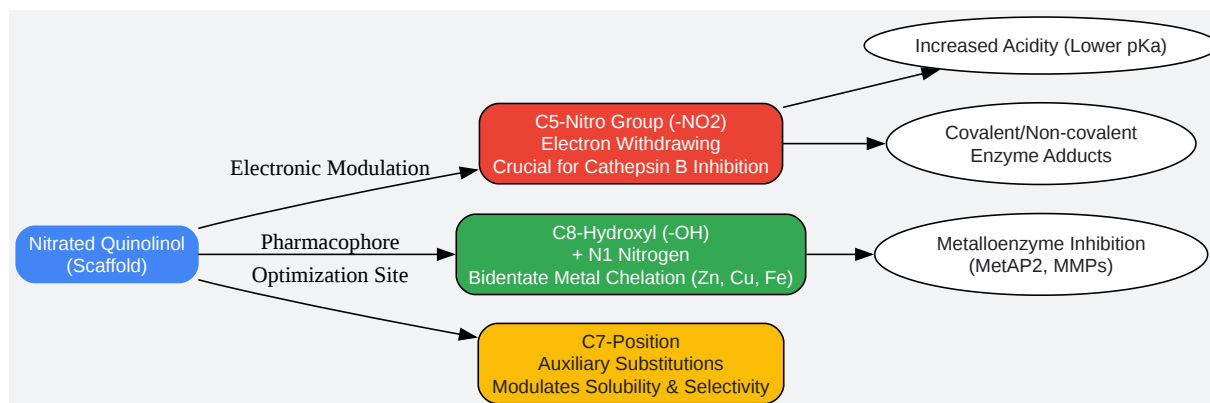
Part 1: Chemical Basis & Structural Pharmacology The Scaffold & Structure-Activity Relationship (SAR)

The biological potency of nitrated quinolinols hinges on the interplay between the metal-binding domain and the electron-withdrawing nitro group.

- The Chelation Core (C8-OH + N1): The hydroxyl group at C8 and the ring nitrogen at N1 form a bidentate ligand capable of chelating divalent cations (, ,). This is the primary mechanism for antimicrobial activity (depriving bacteria of essential metals) and neuroprotection (sequestering redox-active metals).
- The Nitro Group (C5-): This group is critical. It withdraws electron density from the ring, lowering the pKa of the C8-hydroxyl group. This ionization facilitates tighter binding to metal ions at physiological pH and specific interactions with the active site cysteine residues of enzymes like Cathepsin B.
- Position 7 (Auxiliary): Substitutions here (e.g., aminomethylation) often improve water solubility and can enhance selectivity for specific proteases.

Visualization: SAR Map

The following diagram illustrates the functional zones of the nitrated quinolinol scaffold.



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Caption: Functional dissection of the 8-hydroxy-5-nitroquinoline scaffold highlighting critical pharmacophores.

Part 2: Mechanisms of Action

Antimicrobial & Biofilm Eradication

Nitroxoline exhibits potent activity against multidrug-resistant (MDR) pathogens, including MRSA and *P. aeruginosa*.

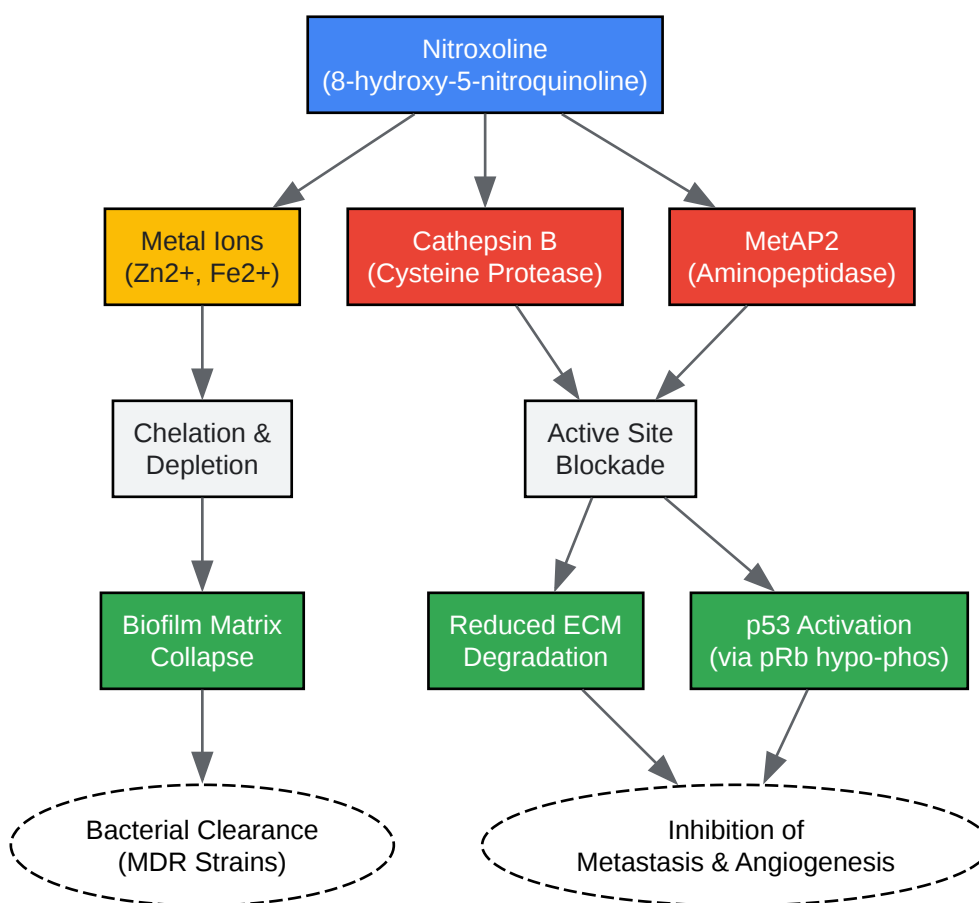
- Mechanism: It functions as a chelator, stripping biofilms of iron and zinc necessary for structural integrity and enzymatic function.
- Biofilm Dispersal: Unlike standard antibiotics that kill planktonic cells, nitroxoline disrupts the biofilm matrix, rendering persister cells vulnerable.

Anticancer: The Cathepsin B Pathway

Aberrant Cathepsin B (a cysteine protease) activity drives tumor invasion by degrading the extracellular matrix (ECM).

- Inhibition: Nitroxoline acts as a reversible, non-covalent inhibitor of Cathepsin B.[1]
- Angiogenesis Suppression: It also inhibits Methionine Aminopeptidase 2 (MetAP2), leading to hypo-phosphorylation of Retinoblastoma protein (pRb) and reactivation of p53, causing endothelial cell senescence.

Visualization: Mechanistic Pathways



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Caption: Dual-pathway mechanism showing metal chelation (antimicrobial) and enzyme inhibition (anticancer).

Part 3: Experimental Protocols

Synthesis of 8-Hydroxy-5-Nitroquinoline

Objective: To synthesize the core scaffold from 8-hydroxyquinoline via a nitrosation-oxidation route to ensure regioselectivity.

Reagents: 8-Hydroxyquinoline, Sodium Nitrite (

), Sulfuric Acid (

), Nitric Acid (

, 50%), Potassium Hydroxide (

).

Protocol:

- Nitrosation: Dissolve 8-hydroxyquinoline (24.3 g) in dilute . Add aqueous dropwise at 0-5°C. Stir for 1 hour. Filter the yellow precipitate (5-nitroso-8-hydroxyquinoline).
- Oxidation: Suspend the nitroso intermediate in water. Slowly add 50% while maintaining the temperature below 20°C.
- Reaction: Stir the mixture at 17°C for 85 minutes. The nitroso group is oxidized to a nitro group.
- Work-up: Dilute with cold water. Adjust pH to 13 using cold (forms soluble K-salt).[2] Filter to remove impurities.[3]
- Precipitation: Neutralize the filtrate with acetic acid. The product, 8-hydroxy-5-nitroquinoline, precipitates as yellow crystals.[2][4]
- Purification: Recrystallize from ethanol.
 - Yield Expectation: ~90%.[5]
 - Melting Point: 179-181°C.[2]

Cathepsin B Inhibition Assay (Fluorescence Kinetic)

Objective: To quantify the

of the synthesized compound against Cathepsin B.

Materials:

- Recombinant Human Cathepsin B.
- Substrate: Z-Arg-Arg-AMC (Fluorogenic).
- Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT.
- Positive Control: CA-074 (Selective CatB inhibitor).

Workflow:

- Activation: Incubate Cathepsin B in the buffer for 15 mins at 37°C to reduce the active site cysteine.
- Treatment: Add Nitroxoline (dissolved in DMSO) at serial dilutions (e.g., 0.1 μ M to 100 μ M) to the wells. Maintain DMSO concentration <1%.^[6]
- Substrate Addition: Add Z-Arg-Arg-AMC (final conc. 50 μ M).
- Measurement: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) in kinetic mode for 45 minutes at 37°C.
- Analysis: Calculate the slope (V_{max}) of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine

Minimum Biofilm Eradication Concentration (MBEC)

Objective: To determine the concentration required to kill bacterial cells within an established biofilm.

Device: MBEC Assay® (Innovotech) or equivalent 96-well plate with peg lid.

Protocol:

- Biofilm Formation: Inoculate the 96-well base with *P. aeruginosa* (CFU/mL) in TSB. Insert the peg lid. Incubate for 24h on a rocking shaker (to generate shear force).
- Rinse: Transfer the peg lid to a rinse plate (PBS) to remove loosely adherent planktonic cells.
- Challenge: Transfer the peg lid to a "Challenge Plate" containing serial dilutions of Nitroxoline in media. Incubate for 24h at 37°C.
- Recovery:
 - Rinse the peg lid in PBS again.
 - Transfer to a "Recovery Plate" containing fresh media + neutralizers.
 - Sonicate (high frequency) for 10 mins to dislodge biofilm bacteria into the media.
- Readout: Incubate the recovery plate for 24h. Measure turbidity. The lowest concentration showing no turbidity is the MBEC.^[7]

Part 4: Data Summary & Comparison

Property	8-Hydroxyquinoline (Parent)	8-Hydroxy-5-Nitroquinoline (Nitroxoline)	Clinical Significance
pKa (OH group)	~9.8	~6.2	Nitro group increases acidity; stronger binding at physiological pH.
Solubility	Low (Lipophilic)	Moderate (pH dependent)	Ionizes readily at urinary pH (basic).
Primary Target	General Metal Chelation	Cathepsin B / MetAP2 / Biofilm	Specific enzyme inhibition + Chelation.
Toxicity	Moderate	Low (Rapid renal excretion)	Safe for urinary concentration; requires formulation for systemic use.

Part 5: Challenges & Future Directions

- **Systemic Bioavailability:** While excellent for UTIs, nitroxoline is rapidly excreted. For systemic cancer therapy, nanoparticle encapsulation or organoruthenium complexation is required to increase plasma half-life.
- **Toxicity Concerns:** Nitro-aromatics can sometimes be mutagenic. However, nitroxoline has a long safety history. New derivatives must undergo rigorous Ames testing.
- **Selectivity:** To avoid off-target metal stripping (e.g., depleting host zinc), "pro-drug" strategies masking the hydroxyl group until reaching the tumor microenvironment are currently under investigation.

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